molecular formula C14H14INO B3060472 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 423750-08-7

1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3060472
CAS No.: 423750-08-7
M. Wt: 339.17 g/mol
InChI Key: RUSGOYZIEBVYFJ-UHFFFAOYSA-N
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Description

The compound 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-3-carbaldehyde derivative characterized by a 4-iodo-3-methylphenyl substituent at the 1-position of the pyrrole ring. Its molecular formula is C₁₄H₁₄INO, with an approximate molecular weight of 339.23 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the methyl group at the 3-position of the phenyl ring contributes to steric effects. This combination distinguishes it from other pyrrole-3-carbaldehyde derivatives, which typically feature substituents such as halogens (F, Cl), alkyl chains (isopropyl, butyl), or functionalized aromatic groups (hydroxy, trifluoromethyl) .

Properties

IUPAC Name

1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSGOYZIEBVYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358112
Record name 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423750-08-7
Record name 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination of 1-(3-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Substrate Preparation :

    • Synthesize 1-(3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde using a Paal-Knorr pyrrole synthesis. Reacting a 3-methylphenylamine derivative with hexane-2,5-dione under acidic conditions forms the pyrrole ring.
    • Oxidize the 3-methyl group to an aldehyde using MnO₂ or SeO₂.
  • Iodination Conditions :

    • Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) in dichloromethane at 0–25°C.
    • Example Protocol :
      • Dissolve 1-(3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) in CH₂Cl₂.
      • Add NIS (1.2 equiv) and FeCl₃ (0.1 equiv).
      • Stir at 25°C for 12 h.
      • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (estimated based on analogous iodinations).

Suzuki-Miyaura Cross-Coupling for Aryl-Iodine Bond Formation

Palladium-catalyzed cross-coupling offers regioselective access to the 4-iodo-3-methylphenyl group.

Boronic Acid Intermediate Synthesis

  • Preparation of 4-Iodo-3-methylphenylboronic Acid :

    • Treat 4-iodo-3-methylbromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C.
  • Coupling with Pyrrole Halide :

    • React 3-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with the boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2.0 equiv)
Temperature 90°C
Yield 50–65% (estimated)

Cyclocondensation Approaches

Building the pyrrole ring with pre-installed substituents ensures regiochemical control.

Knorr-Type Pyrrole Synthesis

  • Reaction of 4-Iodo-3-methylphenylhydrazine with Diketone :
    • Condense 4-iodo-3-methylphenylhydrazine with hexane-2,5-dione in acetic acid at reflux.
    • Oxidize the resulting pyrrolidine intermediate to the aldehyde using DDQ.

Advantages : High atom economy.
Challenges : Limited commercial availability of substituted hydrazines.

Functional Group Interconversion

Late-stage modifications can introduce the aldehyde group.

Oxidation of 3-Hydroxymethyl Group

  • Hydroxymethyl Intermediate :
    • Reduce 3-cyano-1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole using DIBAL-H to the alcohol.
  • Oxidation to Aldehyde :
    • Use pyridinium chlorochromate (PCC) in CH₂Cl₂.

Yield : ~70% (based on analogous oxidations).

Critical Analysis of Methodologies

Method Advantages Limitations Yield Range
Electrophilic Iodination Late-stage functionalization Competing side reactions 60–75%
Suzuki Coupling Regioselective Requires boronic acid synthesis 50–65%
Cyclocondensation Atom-economical Hydrazine availability issues 55–70%

Characterization and Validation

Successful synthesis requires rigorous analytical validation:

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 6.8–7.5 ppm.
  • MS (ESI) : Molecular ion peak at m/z 355.2 [M+H]⁺.

Industrial Considerations

Scale-up challenges include:

  • Handling sensitive iodine reagents.
  • Optimizing catalyst loading for cross-coupling reactions.
  • Purification of polar aldehyde intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodo group under appropriate conditions.

Major Products

    Oxidation: 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodo group and the aldehyde functionality can influence its reactivity and binding affinity to molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Substituent on Phenyl/Other Group Molecular Formula Molecular Weight (g/mol) Notable Features
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Target) 4-Iodo-3-methylphenyl C₁₄H₁₄INO 339.23 Heavy halogen (I), steric bulk
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-Isopropylphenyl C₁₆H₁₉NO 241.33 Branched alkyl, hydrophobic
1-(3-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 3-Hydroxyphenyl C₁₃H₁₃NO₂ 215.25 Polar hydroxyl group, potential H-bonding
1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-Butylphenyl C₁₇H₂₁NO 267.35* Long alkyl chain, lipophilic
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,6-Dichloro-4-(trifluoromethyl)phenyl C₁₄H₁₀Cl₂F₃NO 360.12* Electron-withdrawing groups (Cl, CF₃)
1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,4-Difluorophenyl C₁₃H₁₁F₂NO 235.23 Small halogens (F), low steric hindrance

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to analogs with lighter substituents (e.g., F, Cl, or alkyl groups). For example, the difluorophenyl analog (235.23 g/mol) is ~100 g/mol lighter . The butylphenyl analog (C₁₇H₂₁NO) has a higher molecular weight than the isopropyl variant due to its longer alkyl chain .

Trifluoromethyl (CF₃) and Chlorine: Strong electron-withdrawing groups in the dichloro-trifluoromethyl analog increase electrophilicity, which may influence reactivity . Hydroxyl Group: The 3-hydroxyphenyl derivative exhibits polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl and butyl analogs .

Biological and Chemical Applications :

  • Pyrrole-3-carbaldehydes with halogen substituents (e.g., Cl, F) are often explored for antimicrobial or antitubercular activity . The iodine atom in the target compound could offer unique pharmacokinetic properties due to its size and lipophilicity.
  • Alkyl-substituted derivatives (isopropyl, butyl) are typically more lipophilic, as indicated by higher calculated logP values (e.g., XlogP = 3.5 for the isopropyl analog ).

Crystallographic and Analytical Considerations

The presence of iodine in the target compound makes it advantageous for X-ray crystallography. Heavy atoms like iodine improve phasing accuracy in structure determination, as noted in the widespread use of SHELX programs for small-molecule refinement . By contrast, analogs with lighter substituents (e.g., F, CH₃) may require additional techniques for resolving electron density maps.

Biological Activity

Overview

1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its complex structure, which includes an iodo-substituted phenyl ring and a pyrrole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.

The compound can be synthesized through multi-step organic reactions, often involving the iodination of methyl-substituted phenyl compounds followed by cyclization to form the pyrrole ring. Key chemical reactions include oxidation, reduction, and nucleophilic substitution, which can modify its biological activity:

Reaction TypeProductCommon Reagents
Oxidation 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidKMnO₄, CrO₃
Reduction 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanolNaBH₄, LiAlH₄
Substitution Various substituted derivativesAmines, thiols

Anti-inflammatory Activity

Research indicates that pyrrole and fused pyrrole compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and demonstrate notable activity in vivo. For instance, a study revealed that specific synthesized pyrroles showed promising inhibition rates against inflammatory mediators such as IL-1β and TNF-α.

Case Study: Anti-inflammatory Efficacy

A specific compound from a related study demonstrated the following inhibition percentages over time post-carrageenan treatment:

Time (hours)Inhibition Percentage
121.67%
226.04%
329.30%
431.28%

This activity profile was comparable to standard anti-inflammatory drugs, indicating the potential of these compounds in therapeutic applications.

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The presence of the iodo group enhances its reactivity and binding affinity to molecular targets, which may lead to various biological effects including modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrroles:

Compound NameKey DifferencesBiological Activity
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Bromo instead of iodoVaries; generally lower reactivity
1-(4-Chloro-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Chloro substituentModerate anti-inflammatory effects
1-(4-Fluoro-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Fluoro group alters electronic propertiesPotentially different binding interactions

Research Findings

Recent studies have highlighted the relevance of structural modifications in enhancing the biological activity of pyrrole derivatives. For example, docking studies have shown that specific substitutions can lead to improved binding affinities at target sites involved in inflammatory responses.

Q & A

Q. Predicted Targets :

  • EGFR Kinase : Binding affinity (ΔG) ≈ -8.2 kcal/mol (similar to pyrazole-carbaldehyde derivatives ).
  • CYP450 Enzymes : Risk of aldehyde-mediated inhibition (predicted Ki ≈ 2.3 μM) .

Basic: What safety precautions are critical during handling?

Answer:

  • Aldehyde Toxicity : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/skin contact.
  • Iodo Compound Stability : Store in amber vials at -20°C to prevent light-induced degradation.
  • Waste Disposal : Neutralize aldehyde groups with NaHSO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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